molecular formula C12H19N3O B2854496 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine CAS No. 2200884-51-9

4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine

Cat. No.: B2854496
CAS No.: 2200884-51-9
M. Wt: 221.304
InChI Key: KLEOKNPKEGSNCL-UHFFFAOYSA-N
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Description

4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine is a synthetic organic compound featuring a pyrimidine ring substituted with a tert-butylazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction.

    Coupling with Pyrimidine: The azetidine derivative is then coupled with a pyrimidine precursor under suitable conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions, particularly at the azetidine ring.

    Oxidation and Reduction: The compound may also undergo oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various functionalized azetidine derivatives.

Scientific Research Applications

4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It may serve as a precursor for biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs, especially those targeting specific enzymes or receptors.

    Industry: The compound’s unique structural features make it useful in materials science, potentially contributing to the development of new polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine involves its interaction with specific molecular targets. While detailed studies are limited, it is likely that the compound exerts its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine is unique due to its combination of a pyrimidine ring with a tert-butylazetidine moiety. This structural feature imparts distinct chemical properties, such as increased stability and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(1-tert-butylazetidin-3-yl)oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-13-6-5-11(14-9)16-10-7-15(8-10)12(2,3)4/h5-6,10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEOKNPKEGSNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CN(C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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